5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H7FN4O2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
5-amino-2-(4-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H2,11,13)(H,15,16) |
InChI Key |
JHGIQCDXMVSRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(C(=N2)N)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most widely reported method for constructing 1,2,3-triazole scaffolds. For this compound, the reaction involves:
Procedure :
-
Alkyne Synthesis : 4-Fluorophenylacetylene is prepared via deprotonation of terminal alkynes or Sonogashira coupling.
-
Azide Preparation : Amino-functionalized azide (e.g., NH₂–N₃) is synthesized from primary amines or hydrazines.
-
Cycloaddition : Reactants are combined with CuI and sodium ascorbate in DMF/H₂O, yielding the 1,4-disubstituted triazole intermediate.
-
Hydrolysis : The ester group (if present) is hydrolyzed under basic conditions to yield the carboxylic acid.
Advantages : High regioselectivity, mild conditions.
Challenges : Potential side reactions with unprotected amines; require inert atmosphere for CuAAC.
Bromine Substitution for Amino Group Introduction
The 5-amino group can be introduced via nucleophilic substitution of a bromine precursor:
| Precursor | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| 5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | NH₃, CuI, DMF, 80°C | 60–75% |
Procedure :
-
Brominated Intermediate : Synthesized via cyclization of bromo-substituted precursors.
-
Amination : Treat with ammonia in DMF under Cu catalysis to replace Br with NH₂.
-
Purification : Recrystallization from ethanol.
Advantages : Direct access to amino functionality.
Challenges : Requires bromine-containing starting materials; moderate yields.
Dimroth Reaction for Triazole Formation
The Dimroth reaction enables the synthesis of 1,2,3-triazoles from hydrazines and nitrile oxides:
Procedure :
-
Hydrazine Synthesis : 4-Fluorophenylhydrazine is prepared from 4-fluoroaniline via diazotization.
-
Cyclization : React with methyl 3-cyclopropyl-3-oxopropanoate under CDI catalysis.
-
Hydrolysis : TBAF-mediated hydrolysis of the ester to carboxylic acid.
Advantages : Avoids metal catalysts; scalable for bulk synthesis.
Challenges : Limited regioselectivity; requires anhydrous conditions.
Enzymatic or Catalyst-Free Methods
Emerging methods bypass traditional catalysts:
| Method | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| Base-mediated cyclization | Cs₂CO₃, DMF, RT | 50–70% | |
| Microwave-assisted synthesis | Toluene, 100°C, 15 min | 85% |
Procedure :
-
Alkyne/Azide Mixing : Combine 4-fluorophenylacetylene and amino azide in Cs₂CO₃/DMF.
-
Heating : Microwave irradiation accelerates cycloaddition.
-
Workup : Filtration and recrystallization.
Advantages : Cost-effective; rapid reaction times.
Challenges : Lower yields compared to CuAAC; limited functional group tolerance.
Optimization and Challenges
Regioselectivity Control
CuAAC dominates due to its predictable 1,4-regiochemistry, whereas Ru-catalyzed reactions yield 1,5-disubstituted products. For this compound, 1,4-selectivity is critical to position the 4-fluorophenyl group at C2.
Stability of Amino Group
The 5-amino group may undergo oxidation or side reactions under acidic/basic conditions. Protective groups (e.g., Boc) are often employed during synthesis.
Scalability
Dimroth reactions and base-mediated methods are more scalable than CuAAC, which requires strict stoichiometric control of Cu catalysts.
Data Tables
Table 1: Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC | CuI, DMF, NaAsc | 70–85% | High selectivity, mild conditions | Expensive catalyst, air-sensitive |
| Bromine Substitution | NH₃, CuI, DMF | 60–75% | Direct amino introduction | Requires brominated intermediates |
| Dimroth Reaction | CDI, Acetonitrile | 50–70% | Scalable, no metals | Lower yields, complex workup |
| Base-Mediated | Cs₂CO₃, DMF | 50–70% | Cost-effective, rapid | Limited functional group tolerance |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The amino group (-NH₂) at the 5-position participates in nucleophilic substitutions, particularly in diazotization and coupling reactions:
-
Diazotization : Reacts with nitrous acid (HNO₂) to form diazonium intermediates, enabling coupling with aromatic amines or phenols. For example:
This reaction is pH-dependent, with optimal yields observed at pH 4–5 .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under mild acidic conditions:
Yields range from 60–85% depending on the aldehyde’s electronic properties .
Carboxylic Acid Functionalization
The carboxylic acid (-COOH) at the 4-position undergoes typical acid-derived reactions:
These derivatives are pivotal for creating prodrugs or polymer conjugates .
Triazole Ring Reactivity
The 1,2,3-triazole core exhibits both aromatic stabilization and dipolar character:
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects of fluorine and carboxylic acid groups. Halogenation (e.g., bromination) occurs selectively at the 2-position of the fluorophenyl ring rather than the triazole.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, forming complexes with potential catalytic or antimicrobial activity .
Condensation and Cyclization Reactions
-
Heterocyclization : Reacts with β-ketoesters or α,β-unsaturated ketones to form fused heterocycles. For example, condensation with acetylacetone yields pyranotriazole derivatives under basic conditions (Cs₂CO₃/DMF) .
-
Pfitzinger Reaction : Forms quinoline-carboxylic acid hybrids when reacted with isatin derivatives, a reaction leveraged in antimalarial drug development .
Biological Activity-Driven Modifications
The compound serves as a scaffold for synthesizing bioactive analogs:
-
IDO1 Enzyme Inhibition : 4-Carboxamide derivatives (e.g., 4k ) show IC₅₀ values of 0.8 μM against indoleamine 2,3-dioxygenase 1 (IDO1), surpassing early-stage inhibitors like epacadostat .
-
Antimicrobial Agents : Copper(II) complexes exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits promising antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi by disrupting cell wall synthesis and inhibiting essential enzymes required for microbial survival. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its interaction with biological membranes .
Antiparasitic Activity
The compound has been investigated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that derivatives of this triazole exhibit potent antiparasitic effects, with some showing submicromolar activity against the parasite in infected mouse models . This highlights its potential as a therapeutic agent in treating parasitic infections.
Anticancer Potential
5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has also been evaluated for anticancer properties. Research suggests that it can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. Its unique structure allows it to interact with specific molecular targets involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to specific enzymes or receptors involved in disease pathways. For example, its interaction with metalloproteinases has been evaluated using computational methods, suggesting potential inhibitory activity. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and altered electronic properties compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity. The triazole ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles of Selected Triazole Derivatives
Key Observations :
- Electron Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions.
- Functional Groups : Carboxylic acid derivatives (e.g., , target compound) exhibit higher solubility in polar solvents compared to esters () or amides (). Amides and esters are more lipophilic, favoring membrane permeability in biological systems .
- Substituent Position : N1-substituted analogs (e.g., ) show steric and electronic differences compared to C2-substituted derivatives, impacting molecular recognition in enzyme-binding pockets .
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula C9H7FN4O2.
Biological Activity
5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on available research findings.
Chemical Structure and Properties
The compound features a triazole ring with an amino group and a carboxylic acid functionality, which are critical for its biological activity. The presence of the 4-fluorophenyl substituent enhances its interaction with biological targets.
Chemical Formula : C9H8N4O2
CAS Number : 1431728-32-3
Molecular Weight : 192.18 g/mol
Synthesis Methods
The synthesis of 5-amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of arylazides with amines in the presence of appropriate catalysts. A common method includes:
- Preparation of Arylazide : Reacting an aryl amine with sodium nitrite in acidic conditions.
- Cyclization Reaction : The arylazide then undergoes cyclization with a suitable alkyne or nitrile to form the triazole ring.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 5-amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid demonstrates:
- Activity against bacterial strains , including Staphylococcus aureus and Escherichia coli.
- Fungal inhibition , particularly against Candida albicans, suggesting its potential as an antifungal agent.
Anticancer Properties
Several studies have reported the anticancer activity of triazole derivatives. For example:
- Inhibition of NF-κB Pathway : Compounds similar to 5-amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid have been shown to inhibit NF-κB signaling, which is crucial for cancer cell proliferation and survival. This inhibition leads to apoptosis in various cancer cell lines.
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.56 | NF-κB Inhibition |
| Compound B | A549 (Lung Cancer) | 0.99 | Apoptosis Induction |
Enzyme Inhibition
Triazole derivatives have also been investigated for their ability to inhibit specific enzymes relevant in disease pathways:
- Xanthine Oxidase Inhibition : This activity is significant for conditions like gout and hyperuricemia.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Xanthine Oxidase | Competitive | 3.08 |
Case Studies
- Chagas Disease Treatment : A study highlighted the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The most potent compound from this series showed submicromolar activity and significant suppression of parasite burden in mouse models .
- Neuroprotective Effects : Another investigation revealed that similar triazole compounds exhibited neuroprotective effects by blocking inflammatory pathways and reducing oxidative stress in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
